2-Ethoxypyridine-3-sulfonamide
CAS No.: 1566767-66-5
Cat. No.: VC4431045
Molecular Formula: C7H10N2O3S
Molecular Weight: 202.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1566767-66-5 |
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Molecular Formula | C7H10N2O3S |
Molecular Weight | 202.23 |
IUPAC Name | 2-ethoxypyridine-3-sulfonamide |
Standard InChI | InChI=1S/C7H10N2O3S/c1-2-12-7-6(13(8,10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H2,8,10,11) |
Standard InChI Key | FTFJVVURCXHKOK-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=CC=N1)S(=O)(=O)N |
Introduction
Structural Identification and Molecular Properties
The molecular structure of 2-ethoxypyridine-3-sulfonamide features a pyridine ring with distinct substituents:
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Ethoxy group (-OCH₂CH₃) at position 2, contributing electron-donating effects.
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Sulfonamide (-SO₂NH₂) at position 3, enabling hydrogen bonding and interactions with biological targets .
Key physicochemical parameters (PubChemLite ):
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Molecular weight: 202.23 g/mol
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SMILES: CCOC1=C(C=CC=N1)S(=O)(=O)N
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Predicted Collision Cross Section (CCS): 141.1–151.6 Ų (varies by adduct).
The sulfonamide group’s polarity enhances solubility in polar solvents, while the ethoxy group modulates lipophilicity, influencing pharmacokinetic properties .
Synthetic Methodologies
Conventional Sulfhydrylation-Oxidation-Amination Route
A patent (CN101362716B ) outlines a three-step synthesis for structurally analogous pyridine sulfonamides:
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Sulfhydrylation: Reacting 2-chloro-3-ethoxy pyridine with sodium sulfhydrate (NaSH) in polar solvents (e.g., DMF) at 150°C yields 2-mercapto-3-ethoxy pyridine.
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Oxidation: Treating the thiol intermediate with NaOCl/HCl generates the sulfonyl chloride derivative.
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Amination: Reaction with ammonia affords the final sulfonamide .
Key reaction conditions:
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High-temperature reflux for sulfhydrylation (4–8 hours).
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Oxidizing agents: Hypochlorite or chlorine gas.
Electrochemical Synthesis
An alternative approach employs electrochemical oxidative coupling of thiols and amines :
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Mechanism: Anodic oxidation of thiols to disulfides, followed by reaction with amine radical cations to form sulfenamides. Subsequent oxidations yield sulfonamides.
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Advantages: Avoids hazardous reagents (e.g., Cl₂) and enables gram-scale production .
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
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IR: Strong absorption bands at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) .
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¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, -OCH₂CH₃), 4.12 (q, 2H, -OCH₂), 7.45–8.20 (m, 3H, pyridine-H) .
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¹³C NMR: Peaks at δ 14.1 (-OCH₂CH₃), 63.8 (-OCH₂), 122–150 (pyridine carbons) .
Stability and Solubility
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Stability: Stable under ambient conditions but hydrolyzes in strong acids/bases due to the sulfonamide group .
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Solubility: Soluble in DMSO (32 mg/mL), methanol (18 mg/mL), and water (2 mg/mL) .
Comparative Analysis with Structural Analogs
Emerging Applications in Drug Development
Multi-Target Inhibitors
Hybrid molecules combining sulfonamides with NSAIDs (e.g., naproxen) exhibit dual anti-inflammatory and urease inhibitory activities . 2-Ethoxypyridine-3-sulfonamide’s ethoxy group could optimize pharmacokinetics in such hybrids.
Material Science
Sulfonamide-functionalized pyridines serve as ligands in catalytic systems. For example, Fe₃O₄@SiO₂@PCLH-TFA nanoparticles catalyze triarylpyridine synthesis with 95% yield .
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